molecular formula C20H18N4O3 B2702493 2-(Furan-2-yl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 946309-05-3

2-(Furan-2-yl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No.: B2702493
CAS No.: 946309-05-3
M. Wt: 362.389
InChI Key: PEVKYUULWTUVCE-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile, also known as MBX-2982, is a small molecule drug that has been developed for the treatment of type 2 diabetes. It is a selective GPR119 agonist that stimulates the release of insulin from pancreatic beta cells and also regulates glucose homeostasis.

Scientific Research Applications

Chemistry and Synthesis

2-(Furan-2-yl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile, due to its complex structure, finds relevance in the synthesis and study of various heterocyclic compounds. This compound's structural motifs, including the furan ring and oxazole moiety, are significant in medicinal chemistry. For instance, modifications of such heterocycles have been explored for their potential in developing central nervous system (CNS) acting drugs. The presence of heteroatoms like nitrogen, oxygen, and sulfur in these structures suggests they could penetrate the CNS, offering therapeutic benefits for neurological disorders (Saganuwan, 2020). Additionally, arylmethylidenefuranones, closely related to the furan component of the compound, have shown a wide range of reactions leading to various biologically active heterocyclic compounds, indicating the potential utility of furan derivatives in synthetic organic chemistry (Kamneva, Anis’kova, & Egorova, 2018).

Biological Activity

The benzimidazole and imidazole derivatives, closely related to the structural components of the compound , are known for their binding affinity to the minor groove of double-stranded DNA. Such interactions are pivotal in developing fluorescent DNA stains and have potential implications in drug design, especially for targeting specific DNA sequences or structures (Issar & Kakkar, 2013). Furthermore, nitrogen-doped porous polymers, akin to structures derivable from the compound, have shown significant promise in CO2 capture and conversion, highlighting the compound's relevance in environmental chemistry and sustainable technology applications (Mukhtar et al., 2020).

Drug Metabolism and Pharmacology

Compounds containing piperazine, a structural feature of this compound, are metabolized to 1-aryl-piperazines, which show varied biological activities. This metabolic pathway is essential for understanding the pharmacokinetic and pharmacodynamic profiles of drugs containing piperazine and designing new pharmacophores (Caccia, 2007).

Environmental Chemistry

The study of furan derivatives' conversion processes and applications in creating new polymers, functional materials, and sustainable fuels highlights the environmental significance of such compounds. This research avenue demonstrates how furan derivatives can provide sustainable alternatives to non-renewable hydrocarbon sources, potentially revolutionizing material science and energy sectors (Chernyshev, Kravchenko, & Ananikov, 2017).

Properties

IUPAC Name

2-(furan-2-yl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-14-5-2-3-6-15(14)19(25)23-8-10-24(11-9-23)20-16(13-21)22-18(27-20)17-7-4-12-26-17/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVKYUULWTUVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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